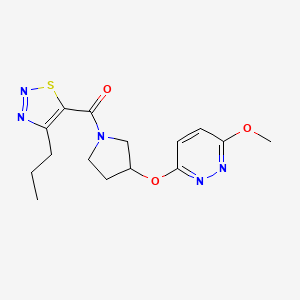
(3-((6-甲氧基哒嗪-3-基)氧基)吡咯烷-1-基)(4-丙基-1,2,3-噻二唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究表明该化合物的衍生物具有良好的抗菌潜力 . 研究其对特定病原体的有效性对于药物开发非常有价值。
抗菌潜力
生物学兴趣化学实体 (ChEBI)
生物活性
The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as significant compounds in medicinal chemistry due to their broad spectrum of biological activities. They are known to exhibit antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and antidiabetic properties among others . The unique structural features of thiadiazoles allow them to interact with various biological targets, making them valuable in drug development.
2. Chemical Structure and Properties
The specific compound contains a thiadiazole ring fused with a pyrrolidine and a pyridazine moiety. This structural complexity enhances its potential interactions with biological targets. The presence of the methoxypyridazine group may contribute to improved solubility and bioavailability, while the thiadiazole component is crucial for its biological activity.
3.1 Anticancer Activity
Recent studies have indicated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2g | LoVo | 2.44 | |
| Compound 2g | MCF-7 | 23.29 | |
| Compound 39a | MCF-7 | 3.44 | |
| Compound 41a | A549 | 0.52 |
The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is expected to exhibit similar or enhanced activity due to its unique structure.
3.2 Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives are effective against Mycobacterium tuberculosis and other pathogenic bacteria . The interaction with bacterial cytochrome P450 enzymes has been proposed as a mechanism for their antimicrobial action.
3.3 Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, thiadiazoles exhibit various other pharmacological activities:
- Anticonvulsant : Some derivatives show promise in reducing seizure activity .
- Anti-inflammatory : Thiadiazoles can modulate inflammatory pathways, suggesting potential in treating inflammatory diseases .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple thiadiazole derivatives and assessed their anticancer activity using in vitro assays on different cancer cell lines. The findings revealed that modifications in the thiadiazole structure significantly impacted their biological activity .
- Mechanistic Insights : Research indicates that these compounds can induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .
属性
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-4-11-14(24-19-16-11)15(21)20-8-7-10(9-20)23-13-6-5-12(22-2)17-18-13/h5-6,10H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTDDNSDGBXWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














